

Application Notes and Protocols: Isomerization of O,O-Dimethyl Phosphoramidothioate to Methamidophos

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Compound of Interest

Compound Name: *O,O-Dimethyl
phosphoramidothioate*

Cat. No.: *B101082*

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These application notes provide detailed protocols and reaction conditions for the isomerization of **O,O-Dimethyl phosphoramidothioate** (DMPAT) to its S-methyl isomer, Methamidophos (O,S-dimethyl phosphoramidothioate). This key reaction is a critical step in the synthesis of this important organophosphate insecticide.

Reaction Principle

The core of the synthesis is a rearrangement reaction where a methyl group migrates from an oxygen atom to the sulfur atom within the phosphoramidothioate molecule. This isomerization is typically facilitated by a catalytic agent and controlled heating.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of intermediates and the final isomerization to Methamidophos, based on data from process chemistry patents.

Table 1: Synthesis of O,O-Dimethyl Phosphorochloridothioate (Intermediate)

Parameter	Value	Reference
Solvent	Dichloromethane (CH ₂ Cl ₂)	[1]
Reactants	O-Methyl Phosphorodichloridothioate, "Methyl Lye" (Methanol and Sodium Hydroxide)	[1]
Temperature	-5 to 5 °C	[1]
Reaction Time	2-3 hours for addition, 1 hour for continued stirring	[1]
Yield	85-88%	[1][2][3]
Purity	94-95% (by GC analysis)	[1][2][3]

Table 2: Synthesis of **O,O-Dimethyl Phosphoramidothioate** (DMPAT)

Parameter	Value	Reference
Solvent	Dichloromethane (CH ₂ Cl ₂)	[1][2]
Reactants	O,O-Dimethyl Phosphorochloridothioate, Sodium Hydroxide, Ammonium Hydroxide	[1]
Temperature	40 °C (in a CSTR system)	[1][3]
Residence Time	3 hours	[1][3]
Yield	98%	[2][3]
Purity	93%	[2][3]

Table 3: Isomerization of DMPAT to Methamidophos

Parameter	Value	Reference
Catalysts	Dimethyl sulfate, Methyl chloride, Monobromethane, Methyl iodide, Methyl tosylate	[1][2][4]
Solvent	Dichloromethane (CH ₂ Cl ₂) is used in the preceding steps and the product is maintained in solution.	[1][2]
Temperature Range	35 °C to 45 °C (preferred 40 °C) or 30 °C to 70 °C	[4][5]
Reaction Time	1 to 7 hours (preferred 1 to 3 hours) or 2 to 10 hours	[4][5]
Yield	Can reach over 94%	[6]
Purity	Can reach over 94%	[6]

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive methodology.

Protocol 1: General Isomerization of **O,O-Dimethyl Phosphoramidothioate**

This protocol describes the core isomerization step.

Materials:

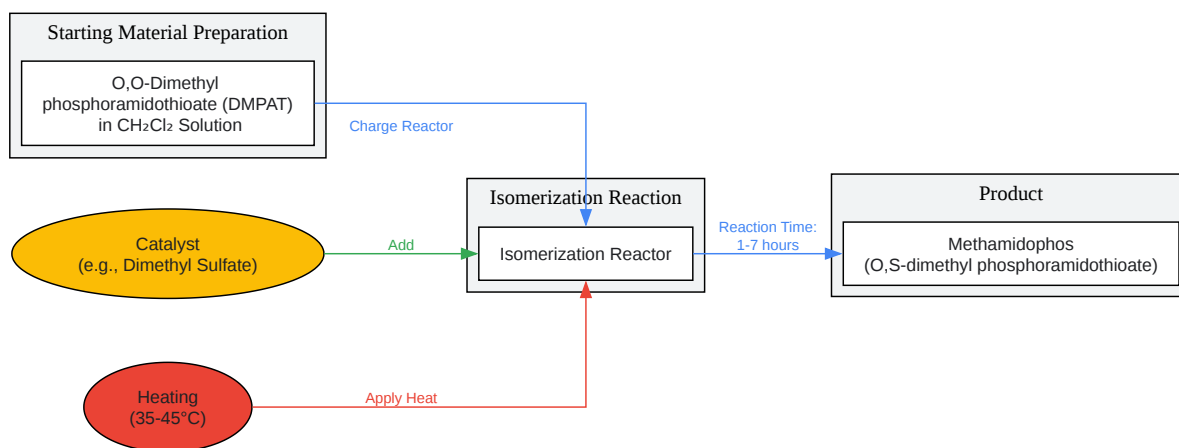
- **O,O-Dimethyl phosphoramidothioate** (DMPAT) solution in Dichloromethane
- Catalyst (e.g., Dimethyl sulfate)
- Reaction vessel with heating, stirring, and inert atmosphere capabilities (e.g., Nitrogen blanket)

Procedure:

- Charge the reaction vessel with the solution of **O,O-Dimethyl phosphoramidothioate** in dichloromethane. It is critical to keep the DMPAT in solution at all times, as the neat compound can be explosive.[1]
- Under an inert atmosphere (e.g., Nitrogen), add a catalytic amount of dimethyl sulfate to the stirred solution.[1][2]
- Heat the reaction mixture to a temperature between 35 °C and 45 °C.[5] A broader range of 30 °C to 70 °C has also been reported.[4]
- Maintain the reaction at this temperature with continuous agitation for a period of 1 to 7 hours.[5] The optimal time may vary, with some procedures suggesting 1 to 3 hours.[5]
- Monitor the progress of the reaction by a suitable analytical method (e.g., Gas Chromatography) to determine the conversion of the starting material to Methamidophos.
- Once the reaction is deemed complete, the resulting mixture containing O,S-dimethyl phosphoramidothioate (Methamidophos) can be further processed.
- For enhanced yield and purity, a "lagering" step can be introduced where the mixture is held at 35 °C to 45 °C with agitation for an additional 3 to 6 hours.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process from the precursor to the final product, Methamidophos.



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Caption: Workflow for the catalytic isomerization of DMPAT to Methamidophos.

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References

- 1. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 2. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 3. CA3106821A1 - Process for preparation of o, o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]

- 4. CN101074241A - Method for preparing acephate - Google Patents [patents.google.com]
- 5. US5922896A - Process for making O,S-dimethyl phosphoramidothioate - Google Patents [patents.google.com]
- 6. CN1070194A - Process for synthesizing methamidophos - Google Patents [patents.google.com]
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